(3R)-1,3-dimethylpiperidin-4-one
説明
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特性
IUPAC Name |
(3R)-1,3-dimethylpiperidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-5-8(2)4-3-7(6)9/h6H,3-5H2,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDGMIWDPMJYPP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Physical and Solubility Profile of (3R)-1,3-dimethylpiperidin-4-one
Introduction
(3R)-1,3-dimethylpiperidin-4-one is a chiral substituted piperidinone, a class of heterocyclic compounds that serve as versatile building blocks in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a vast array of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in specific molecular interactions with biological targets.[1][2][3] This guide provides a comprehensive overview of the known physical properties and a detailed analysis of the expected solubility profile of (3R)-1,3-dimethylpiperidin-4-one.
It is critical to note that while the specific (3R) enantiomer (CAS No. 1527494-98-9) is the focus of this guide, much of the available experimental data pertains to the racemic mixture, 1,3-dimethylpiperidin-4-one (CAS No. 4629-80-5).[4][5] The physical properties of a single enantiomer, such as boiling point, density, and solubility, are expected to be identical to those of its corresponding racemate. Therefore, data for the racemic mixture is utilized as a reliable proxy for the (3R) enantiomer in this guide, a distinction that is clearly noted where applicable. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's fundamental characteristics for applications in synthesis, formulation, and analytical development.
Core Physicochemical Profile
The molecular structure of (3R)-1,3-dimethylpiperidin-4-one features a six-membered nitrogen-containing ring functionalized with a ketone at the 4-position, a methyl group on the nitrogen atom (N-1), and a chiral methyl group at the 3-position. This combination of a polar ketone, a basic tertiary amine, and a non-polar hydrocarbon framework dictates its physical and chemical behavior.
The compound is a liquid at room temperature, which is consistent with its relatively low molecular weight and the absence of strong intermolecular forces like the hydrogen bonding that would be present in a secondary amine. Its boiling point has been reported as 62°C under reduced pressure (12 mmHg), indicating it is a moderately volatile substance.[6][7]
Table 1: Summary of Physicochemical Properties
| Property | Value | Source / Comment |
| IUPAC Name | (3R)-1,3-dimethylpiperidin-4-one | - |
| Synonym(s) | (3R)-1,3-dimethyl-4-piperidinone | |
| CAS Number | 1527494-98-9 | For the (3R) enantiomer.[4][5] |
| 4629-80-5 | For the racemic mixture.[7][8][9][10] | |
| Molecular Formula | C₇H₁₃NO | [8] |
| Molecular Weight | 127.19 g/mol | [8] |
| Physical Form | Clear light yellow liquid/oil | [7] |
| Melting Point | Data not available | As a liquid at room temp, MP is below ambient. |
| Boiling Point | 62°C / 12 mmHg | [6][7] |
| Density | 0.950 g/mL | [9] |
| Refractive Index | 1.4580 | [9] |
| Predicted pKa | 8.06 ± 0.40 | [7] (For the conjugate acid) |
Solubility Profile and pKa Analysis
The solubility of a compound is a critical parameter in drug development, influencing everything from reaction work-up conditions to bioavailability. The solubility of (3R)-1,3-dimethylpiperidin-4-one is governed by the interplay of its polar and non-polar functionalities.
Theoretical Solubility in Common Solvents
Based on the principle of "like dissolves like," we can predict the solubility profile:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The ketone's oxygen atom and the tertiary amine's nitrogen atom can act as hydrogen bond acceptors. This allows for favorable interactions with polar protic solvents, suggesting good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): Strong dipole-dipole interactions between the solvent and the polar C=O bond of the piperidinone should result in high solubility.
-
Non-Polar Solvents (e.g., Hexane, Toluene): The molecule's polarity, conferred by the ketone and amine groups, will likely limit its miscibility with non-polar solvents. While the hydrocarbon backbone provides some lipophilicity, it is insufficient to overcome the dominant polar character. Therefore, low solubility is expected.
Impact of pKa on Aqueous Solubility
The tertiary amine in the piperidine ring is basic and will be protonated in acidic conditions. The predicted pKa of the resulting conjugate acid is approximately 8.06.[7] This is a pivotal characteristic, as it dictates that the compound's aqueous solubility will be highly dependent on pH.
-
At Acidic pH (pH < 6): The amine will be predominantly in its protonated, cationic form (a piperidinium salt). This ionic species is significantly more polar than the neutral free base, leading to a dramatic increase in aqueous solubility.
-
At Neutral to Basic pH (pH > 9): The compound will exist primarily as the neutral free base. In this form, its aqueous solubility will be lower and governed by the polarity of the overall molecule.
This pH-dependent behavior is fundamental for designing extraction procedures (e.g., separating it from neutral impurities by washing an organic layer with aqueous acid) and for understanding its potential behavior in biological systems.
Table 2: Predicted Solubility Profile
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | Hydrogen bond accepting capability of the ketone and amine groups. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone | Soluble | Favorable dipole-dipole interactions with the polar ketone group. |
| Acidic Aqueous | 5% HCl | Highly Soluble | Protonation of the basic tertiary amine to form a soluble salt. |
| Basic Aqueous | 5% NaOH | Slightly Soluble | Compound exists as the neutral free base, solubility is limited. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The molecule's overall polarity limits miscibility with non-polar solvents. |
Standardized Experimental Protocols
To ensure the generation of reliable and reproducible data, standardized protocols for determining physical properties are essential. The following sections detail field-proven methodologies for characterizing compounds like (3R)-1,3-dimethylpiperidin-4-one.
Protocol for Boiling Point Determination (Micro-Scale)
Since the compound is a liquid, this method is suitable for determining its boiling point with a small sample volume, a common scenario in research settings.
Causality and Rationale: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[11] This micro-method traps the compound's vapor in an inverted capillary tube. As the sample is heated, the trapped air and vapor expand, escaping as bubbles. When the heat is removed, the sample cools, and its vapor pressure decreases. The precise moment the vapor pressure equals the atmospheric pressure, the external pressure forces the liquid back into the capillary. This temperature is the boiling point.[11]
Step-by-Step Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 10 x 75 mm) containing 0.5 mL of the sample to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a small capillary tube (sealed at one end) into the test tube with the open end down.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil). Heat the side arm of the Thiele tube gently with a micro-burner.
-
Observation (Heating): As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until the bubbling becomes a rapid, continuous stream.
-
Observation (Cooling): Remove the heat source and allow the apparatus to cool slowly.
-
Recording: Carefully observe the capillary. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.
-
Validation: Allow the apparatus to cool further, then repeat the heating and cooling cycle to obtain a second, confirmatory reading.
Protocol for Qualitative Solubility Determination
This protocol provides a systematic approach to classifying a compound's solubility, which directly informs its handling, purification, and formulation.
Causality and Rationale: This protocol systematically tests the compound's affinity for solvents of varying polarity and reactivity. The use of acidic and basic solutions is a direct experimental probe of the compound's functional groups. Solubility in 5% HCl indicates the presence of a basic group (like the amine in our compound), while solubility in 5% NaOH would indicate an acidic group. This aligns with the pKa analysis and provides empirical validation of the compound's acid-base properties.
Step-by-Step Methodology:
-
Sample Preparation: In a series of small, labeled test tubes, place approximately 20-30 mg of the compound.
-
Solvent Addition: To each tube, add 1 mL of a different test solvent (Water, 5% HCl, 5% NaOH, Ethanol, Dichloromethane, Hexane).
-
Mixing: Agitate each tube vigorously for 30-60 seconds. A vortex mixer is ideal.
-
Observation: Observe each tube against a contrasting background. Classify the solubility as:
-
Soluble: The entire sample dissolves, leaving a clear, homogenous solution.
-
Slightly Soluble: A significant portion of the sample dissolves, but some solid particles or cloudiness remains.
-
Insoluble: The sample does not appear to dissolve at all.
-
-
pH Confirmation: For the tube containing 5% HCl where the compound dissolves, add 10% NaOH dropwise until the solution is basic. The precipitation of the compound confirms its basic nature.
Protocol for Melting Point Determination
While (3R)-1,3-dimethylpiperidin-4-one is a liquid at room temperature, this protocol is included as a standard for characterizing solid derivatives or if the compound is handled under cryogenic conditions.
Causality and Rationale: The melting point is the temperature at which a substance transitions from a solid to a liquid.[12] For a pure crystalline substance, this transition occurs over a very narrow temperature range (typically <1°C). The presence of impurities disrupts the crystal lattice, typically causing the melting point to be depressed and the range to broaden.[13][14] A slow, controlled heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the heating block, and the thermometer, yielding an accurate measurement.[12][14][15]
Step-by-Step Methodology:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the sample powder. Invert the tube and tap it gently on a hard surface or drop it down a long glass tube to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[14]
-
Instrument Setup: Place the loaded capillary into the heating block of a melting point apparatus.
-
Heating Strategy:
-
If the approximate melting point is known, heat rapidly to about 20°C below this temperature.
-
Reduce the heating rate to 1-2°C per minute to ensure accuracy.[15]
-
-
Observation and Recording:
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Record the temperature at which the last solid crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
-
Validation: After the apparatus has cooled, repeat the measurement with a fresh sample to ensure reproducibility.
Visualization of Experimental Workflows
Diagrams provide a clear, at-a-glance understanding of complex procedures. The following workflows are rendered using Graphviz (DOT language) to illustrate the logical steps in property determination.
Caption: Logical workflow for the systematic classification of an organic compound's solubility.
Caption: Standardized workflow for accurate melting point determination using the capillary method.
Caption: Workflow for micro-scale boiling point determination.
References
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Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
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PubMed. (2014, July 15). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). [Link]
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A Technical Guide to the Basicity and pKa of (3R)-1,3-dimethylpiperidin-4-one
Abstract: The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.[1] Piperidine scaffolds are ubiquitous in medicinal chemistry, and understanding the basicity of their derivatives is paramount for rational drug design. This guide provides an in-depth analysis of the structural and electronic factors governing the basicity of (3R)-1,3-dimethylpiperidin-4-one, a chiral synthetic intermediate.[2][3] While a definitive experimental pKa value for this specific diastereomer is not prominently reported in the literature, this document outlines the theoretical principles, conformational analysis, and comparative data required to make a robust estimation. Furthermore, it details both experimental and computational workflows for the precise determination of its pKa, providing researchers with the foundational knowledge and practical methodologies to characterize this and similar molecules.
Introduction to Piperidine Basicity in Drug Design
The Critical Role of pKa
The extent of ionization of a drug molecule at a given pH, dictated by its pKa value, governs its solubility, membrane permeability, and binding interactions with its biological target.[1] For basic compounds like piperidine derivatives, the pKa refers to the equilibrium constant of the conjugate acid (BH+) dissociating to the free base (B) and a proton. A higher pKa indicates a stronger base, meaning it will be predominantly protonated and positively charged at physiological pH (approx. 7.4). This charge can be advantageous for forming water-soluble salts and engaging in ionic interactions with targets, but it can also hinder passage across biological membranes and increase the risk of off-target effects such as hERG channel inhibition.[4][5] Therefore, the ability to predict and fine-tune the pKa of a basic center is a key skill in lead optimization.[5]
The Piperidine Scaffold
The piperidine ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved pharmaceuticals.[6] Its saturated, six-membered heterocyclic structure allows for a defined three-dimensional arrangement of substituents, making it an excellent scaffold for presenting pharmacophoric elements to a biological target. The nitrogen atom provides a basic handle that can be modulated by substitution on the nitrogen itself or on the surrounding carbon atoms.
Profile: (3R)-1,3-dimethylpiperidin-4-one
(3R)-1,3-dimethylpiperidin-4-one is a substituted piperidone. Its structure incorporates several features that collectively determine the basicity of its tertiary amine. Understanding the interplay of these features is essential for predicting its behavior in a biological system.
| Property | Value |
| Molecular Formula | C₇H₁₃NO |
| Molecular Weight | 127.19 g/mol |
| SMILES | CN1CCC(=O)C1 |
| Appearance | Drug intermediate |
Theoretical Framework: Deconstructing the Basicity
The basicity of (3R)-1,3-dimethylpiperidin-4-one is a departure from its parent structure, piperidine, due to a combination of inductive, steric, and conformational effects.
Baseline: The Piperidine Ring
Piperidine is a relatively strong organic base, with the pKa of its conjugate acid being approximately 11.1.[7] Its nitrogen atom has a lone pair of electrons readily available for protonation. The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[6]
Inductive Effect of the C4-Ketone
The most significant influence on the basicity of the target molecule is the carbonyl group at the C4 position. The oxygen atom is highly electronegative, creating a dipole that withdraws electron density from the ring through the sigma bonds (an inductive effect). This delocalization reduces the electron density on the nitrogen atom, making its lone pair less available to accept a proton. Consequently, the presence of a 4-keto group significantly lowers the pKa compared to piperidine, making the molecule less basic.[4]
Electronic and Steric Effects of Alkylation
-
N-Methyl Group: The methyl group on the nitrogen atom is electron-donating, which pushes electron density towards the nitrogen and should, in isolation, increase basicity.[8] This effect partially counteracts the electron-withdrawing nature of the C4-ketone.
-
C3-Methyl Group: The methyl group at the C3 position is also weakly electron-donating, contributing a minor increase to the overall basicity.
Conformational Analysis and Stereochemistry
The piperidine ring in 1,3-dimethylpiperidin-4-one will adopt a chair conformation to minimize torsional and steric strain.[9] To minimize steric interactions, specifically 1,3-diaxial interactions, the methyl groups at the N1 and C3 positions are expected to preferentially occupy equatorial positions. The (3R) stereochemistry defines the absolute configuration at this center. In the most stable chair conformer, the C3-methyl group will be in an equatorial position. This conformation ensures the nitrogen's lone pair is not unduly sterically hindered, allowing it to participate in acid-base reactions. The conformational preference of substituents can have a notable impact on pKa; for instance, axial and equatorial substituents can exert different electronic effects on the nitrogen's basicity.[10][11]
Estimation of pKa
A precise pKa for (3R)-1,3-dimethylpiperidin-4-one can be estimated by a comparative analysis with structurally related compounds.
Logical Progression of Substituent Effects
The diagram below illustrates how the pKa of the parent piperidine is modulated by the successive addition of functional groups present in the target molecule.
Caption: Logical framework for pKa estimation.
Comparative Data and Predicted pKa
By examining the experimental pKa values of simpler piperidines, we can bracket the expected value for our target compound.
| Compound | Structure | pKa of Conjugate Acid | Key Effect | Reference |
| Piperidine | C₅H₁₁N | ~11.1 | Baseline | [7] |
| N-Methylpiperidine | C₆H₁₃N | ~10.1 | N-alkylation | [12] |
| 4-Piperidone | C₅H₉NO | ~7.9 | C4-Ketone (Inductive Withdrawal) | [4] |
| (3R)-1,3-dimethylpiperidin-4-one | C₇H₁₃NO | ~8.0 - 8.5 (Predicted) | Ketone + Alkyl Donation | N/A |
Justification for Prediction: Starting with 4-piperidone (pKa ≈ 7.9), the addition of two electron-donating methyl groups (at N1 and C3) is expected to increase the electron density on the nitrogen, thereby increasing its basicity. The N-methyl group's effect is dominant. This leads to a predicted pKa slightly higher than that of 4-piperidone, likely in the 8.0 to 8.5 range.
Methodologies for Precise pKa Determination
For drug development, an estimated pKa is insufficient. The following sections detail robust experimental and computational methods for its accurate determination.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[13][14] The process involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the amine and monitoring the resulting pH change with a calibrated electrode.
Workflow for Potentiometric Titration
Caption: Step-by-step workflow for pKa determination by potentiometric titration.
Detailed Steps:
-
Solution Preparation: Accurately weigh the sample of (3R)-1,3-dimethylpiperidin-4-one and dissolve it in deionized, CO₂-free water to a known concentration (e.g., 0.01 M).
-
Titrant: Use a standardized solution of a strong acid, such as 0.1 M hydrochloric acid.
-
Apparatus Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).
-
Titration: Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse the calibrated pH electrode and a magnetic stirrer. Add the acid titrant in small, precise volumes using a burette, recording the pH after each addition.
-
Data Analysis: Plot the measured pH (y-axis) against the volume of titrant added (x-axis). The equivalence point is the point of maximum slope on the titration curve (inflection point). The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point.
-
pKa Determination: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated base [BH+] equals the concentration of the free base [B]. At this point, pH = pKa.
Computational Workflow: DFT-Based Prediction
When a physical sample is unavailable or for high-throughput screening, quantum mechanical calculations offer a powerful alternative for pKa prediction.[1][15] Density Functional Theory (DFT) combined with a continuum solvation model is a common and accurate approach.[16][17]
Workflow for Computational pKa Prediction
Caption: A typical workflow for pKa prediction using DFT calculations.
Methodology Explained:
-
Structure Generation: Create 3D models of both the neutral base (B), (3R)-1,3-dimethylpiperidin-4-one, and its protonated form (BH+). Ensure the stereochemistry is correct.
-
Optimization: The geometry of each molecule is optimized to find its lowest energy conformation. This is typically done first in the gas phase and then refined using a solvation model to account for the influence of the solvent (water). The SMD or PCM models are standard choices.[17]
-
Energy Calculation: Single-point energy calculations are performed on the optimized structures to obtain their Gibbs free energies in solution (G_sol). High-level DFT functionals (e.g., M06-2X) and larger basis sets can improve accuracy.[17]
-
Thermodynamic Cycle: The pKa is calculated using a thermodynamic cycle that relates the free energy of deprotonation in solution to the pKa. The absolute free energy of a proton in solution (G_sol(H+)) is a well-established, albeit model-dependent, value.
-
Conversion to pKa: The calculated Gibbs free energy change (ΔG) for the reaction is converted into a pKa value using the equation pKa = ΔG / (2.303RT), where R is the gas constant and T is the temperature in Kelvin.
-
Correction: Often, the raw calculated pKa values are systematically shifted from experimental values. Applying a linear correction, derived by calculating pKa values for a set of known amines and comparing them to their experimental values, can significantly improve predictive accuracy.[17]
Conclusion
The basicity of (3R)-1,3-dimethylpiperidin-4-one is a complex interplay of inductive withdrawal from the C4-ketone and inductive donation from the N1- and C3-methyl groups, all within a defined stereochemical and conformational framework. A reasoned estimation based on analogous structures places its pKa in the range of 8.0-8.5, making it a moderately strong base that would be significantly protonated at physiological pH. For drug development purposes, this estimate must be confirmed by rigorous analysis. This guide provides the detailed, self-validating protocols for both experimental (potentiometric titration) and computational (DFT) determination, empowering researchers to accurately characterize this molecule and apply these principles to the rational design of future piperidine-based therapeutics.
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Reddit. Computational pKa Determination. [Link]
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University of Tartu. pKa values bases. [Link]
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Scholaris. Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). [Link]
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National Center for Biotechnology Information. Piperidine. [Link]
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ACS Publications. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. [Link]
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ResearchGate. Top: Derivation of amine basicity changes (ΔpKa) for β‐fluorine substituent in equatorial and axial positions of piperidine derivatives. [Link]
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ResearchGate. Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences. [Link]
-
The Merck Index Online. Piperidine. [Link]
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Pharmaguideline. Basicity and Effect of Substituent on Basicity. [Link]
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ResearchGate. Conformational analysis of piperidones. [Link]
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Wikipedia. Piperidine. [Link]
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Canadian Science Publishing. Synthesis and Stereochemistry of Diastereoisomeric 1,3-Dimethylpiperidin-4-ols and Related Compounds. [Link]
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ACS Publications. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. [Link]
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BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
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Royal Society of Chemistry. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]
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National Center for Biotechnology Information. 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. [Link]
-
University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Tuoda. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. [Link]
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An In-depth Technical Guide to the Spectroscopic Characteristics of (3R)-1,3-dimethylpiperidin-4-one
This guide provides a comprehensive overview of the key spectroscopic characteristics of the chiral molecule (3R)-1,3-dimethylpiperidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to this specific piperidin-4-one derivative. The methodologies and interpretations presented herein are grounded in established principles and supported by data from analogous structures in the scientific literature.
Molecular Structure and Stereochemistry
(3R)-1,3-dimethylpiperidin-4-one is a chiral cyclic ketone with two stereocenters. The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is expected to adopt a chair conformation to minimize steric strain. The stereochemistry at the C3 position, designated as (R), and the presence of methyl groups at the N1 and C3 positions significantly influence the molecule's spectroscopic signature. Understanding this three-dimensional structure is paramount for the accurate interpretation of the spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (3R)-1,3-dimethylpiperidin-4-one, both ¹H and ¹³C NMR will provide critical information about its structure and stereochemistry.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is anticipated to display distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms (nitrogen and oxygen) and the magnetic anisotropy of the carbonyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| N-CH₃ | ~2.3 | Singlet | N/A | Methyl group attached to the nitrogen atom. |
| C3-CH₃ | ~1.1 | Doublet | ~7 | Coupling to the proton at C3. |
| H3 | ~2.5-2.8 | Multiplet | Complex coupling with protons at C2 and C3-CH₃. | |
| H2 (axial & equatorial) | ~2.2-3.0 | Multiplets | Diastereotopic protons adjacent to nitrogen and a stereocenter. | |
| H5 (axial & equatorial) | ~2.4-2.7 | Multiplets | Diastereotopic protons adjacent to the carbonyl group. | |
| H6 (axial & equatorial) | ~2.8-3.2 | Multiplets | Diastereotopic protons adjacent to the nitrogen atom. |
The diastereotopic nature of the methylene protons (H2, H5, and H6) arises from the chirality of the molecule, leading to distinct signals for the axial and equatorial protons. Two-dimensional NMR techniques, such as COSY, would be instrumental in definitively assigning these proton signals by revealing their coupling networks.[1][2]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. The carbonyl carbon is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (C4) | ~208-212 | Carbonyl carbon, highly deshielded.[3] |
| C2 | ~55-60 | Carbon adjacent to the nitrogen atom. |
| C6 | ~58-63 | Carbon adjacent to the nitrogen atom. |
| C3 | ~40-45 | Carbon bearing a methyl group and adjacent to the carbonyl. |
| C5 | ~45-50 | Carbon adjacent to the carbonyl group. |
| N-CH₃ | ~40-45 | Methyl group attached to nitrogen. |
| C3-CH₃ | ~10-15 | Methyl group at the C3 position. |
The precise chemical shifts can be influenced by solvent effects and the specific conformation of the piperidine ring.[3][4]
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Materials:
-
(3R)-1,3-dimethylpiperidin-4-one sample (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[5]
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 15 ppm, centered around 5 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C nucleus frequency.
-
Set the spectral width to approximately 220 ppm.
-
Employ proton decoupling to simplify the spectrum and enhance sensitivity.[3]
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs) to obtain the final spectra.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The most prominent feature in the IR spectrum of (3R)-1,3-dimethylpiperidin-4-one will be the carbonyl stretch.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Intensity | Rationale |
| C=O (Ketone) | ~1715-1725 | Strong | Characteristic stretching vibration of a saturated cyclic ketone. |
| C-N Stretch | ~1180-1250 | Medium | Stretching vibration of the tertiary amine. |
| C-H Stretch (sp³) | ~2850-3000 | Medium-Strong | Aliphatic C-H stretching vibrations. |
| C-H Bend | ~1350-1470 | Medium | Bending vibrations of the methyl and methylene groups. |
The absence of a broad absorption in the 3200-3500 cm⁻¹ region would confirm the N-methylation, as there is no N-H bond present.[8][9]
Experimental Protocol for IR Spectroscopy
Materials:
-
(3R)-1,3-dimethylpiperidin-4-one sample (1-2 mg)
-
FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the neat sample directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[10]
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft cloth.
Workflow for IR Analysis
Caption: Workflow for IR data acquisition and analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural confirmation.
Predicted Mass Spectrum
For (3R)-1,3-dimethylpiperidin-4-one (C₈H₁₅NO), the expected monoisotopic mass is 141.1154 u.
-
Molecular Ion (M⁺•): A peak at m/z = 141 is expected, corresponding to the intact molecule with a single positive charge.
-
Fragmentation Pattern: The fragmentation is likely to be directed by the nitrogen atom and the carbonyl group. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom.
Table 4: Predicted Key Mass Fragments
| m/z | Possible Fragment | Rationale |
| 141 | [C₈H₁₅NO]⁺• | Molecular ion peak. |
| 126 | [M - CH₃]⁺ | Loss of a methyl group. |
| 98 | [M - C₂H₅O]⁺• | Alpha-cleavage and loss of a C₂H₅O radical. |
| 84 | [C₅H₁₀N]⁺ | Alpha-cleavage at C2-C3 bond. |
| 57 | [C₃H₅O]⁺ | Cleavage of the piperidine ring. |
The exact fragmentation pattern can be confirmed using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) experiments.
Experimental Protocol for Mass Spectrometry
Materials:
-
(3R)-1,3-dimethylpiperidin-4-one sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., GC-MS or LC-MS with ESI source)
Procedure (for LC-MS with ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable volatile solvent.
-
Infusion or Injection: The sample can be directly infused into the mass spectrometer or injected into a liquid chromatograph (LC) for separation prior to MS analysis.
-
Ionization: Use a positive ion mode Electrospray Ionization (ESI) source to generate protonated molecules [M+H]⁺ (m/z = 142).
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Workflow for Mass Spectrometry Analysis
Caption: General workflow for mass spectrometry analysis from sample preparation to data interpretation.
Conclusion
The spectroscopic characterization of (3R)-1,3-dimethylpiperidin-4-one is fundamental to confirming its identity, purity, and stereochemistry. This guide provides a predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, grounded in established chemical principles and supported by data from related structures. The detailed experimental protocols offer a reliable starting point for researchers to obtain high-quality data. The synergistic use of these spectroscopic techniques provides a comprehensive and unambiguous structural elucidation of this important chiral molecule.
References
- Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry, 31(1), 29-35.
- Ezhilarasi, M. R., & Gopalakrishnan, M. (2023). Synthesis, Spectral Characterization, In silico Docking and ADME Prediction and Biological Evaluation of Novel Piperidin-4-one Derivatives. Letters in Organic Chemistry, 20(4), 337-346.
- Alkhafaji, D. S. M. S., & others. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives.
- The Royal Society of Chemistry. (n.d.).
- The Royal Society of Chemistry. (2011).
- Mahdi, D. S. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. International Journal of Pharmaceutical Quality Assurance, 9(3), 284-290.
- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
- PubChem. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one.
- (n.d.).
- MedChemExpress. (n.d.). 1,3-Dimethylpiperidin-4-one.
- Arulkumaran, R., & al, e. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent.
- The Royal Society of Chemistry. (2018).
- NIST. (n.d.). Piperidine, 1,3-dimethyl-.
- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry.
- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR.
- Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395.
- The Royal Society of Chemistry. (n.d.).
- MassBank. (2016). Piperidines.
- (n.d.). Tables For Organic Structure Analysis.
- ResearchGate. (n.d.).
- (n.d.).
- Gokula Krishnan, V., & others. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193.
- Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118.
- GNPS. (2023). GNPS Library Spectrum CCMSLIB00012112954.
- MDPI. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
- ChemicalBook. (n.d.). 4-Methylpiperidine(626-58-4) 13C NMR spectrum.
- Scott, D. W., & others. (1970). Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic properties.
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.).
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- 3. Thieme E-Books & E-Journals [thieme-connect.de]
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- 10. documents.thermofisher.com [documents.thermofisher.com]
improving yield of (3R)-1,3-dimethylpiperidin-4-one extraction
A Guide to Improving Extraction & Purification Yield
Welcome to the technical support guide for (3R)-1,3-dimethylpiperidin-4-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the common challenges associated with the extraction and purification of this valuable piperidine derivative. This guide is structured to address specific issues encountered in the lab, moving from general principles to detailed troubleshooting and protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the fundamental properties and handling of (3R)-1,3-dimethylpiperidin-4-one during its recovery from a reaction mixture.
Q1: What are the key physicochemical properties of (3R)-1,3-dimethylpiperidin-4-one that influence its extraction?
A1: The extraction strategy for (3R)-1,3-dimethylpiperidin-4-one is primarily dictated by its structure. As a piperidine derivative, it contains a basic tertiary amine.[1] This functional group's ability to be protonated is the most critical property for its separation.
-
Basicity: The nitrogen atom in the piperidine ring is basic and can be protonated by an acid to form a water-soluble ammonium salt. Conversely, in a basic medium, it exists as a free base, which is significantly more soluble in organic solvents.[2] This pH-dependent solubility is the foundation of the extraction strategy.
-
Solubility: As a free base, it is expected to be soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate, and diethyl ether. As a salt (e.g., hydrochloride), it is soluble in aqueous solutions.
-
Polarity: The presence of the ketone and the tertiary amine makes it a moderately polar molecule, which influences the choice of solvents for both extraction and chromatography.
Q2: What is the most effective general strategy for extracting (3R)-1,3-dimethylpiperidin-4-one from a crude reaction mixture?
A2: The most effective method is a classic acid-base liquid-liquid extraction (LLE) .[3] This technique leverages the compound's basicity to separate it from neutral or acidic impurities. The core principle involves switching the compound between an aqueous layer (as a salt) and an organic layer (as a free base) by manipulating the pH.[4]
The general workflow is:
-
Dissolve the crude reaction mixture in a suitable organic solvent.
-
Perform an acidic wash (e.g., with 1M HCl) to protonate the piperidinone, transferring it as a salt into the aqueous layer. Neutral and acidic impurities remain in the organic layer.
-
Separate the layers. The organic layer containing impurities is discarded.
-
Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the piperidinone salt back to its free base form.
-
Extract the now organic-soluble free base back into a fresh organic solvent.
-
Dry and concentrate the organic extract to yield the crude product.
Q3: How can I monitor the progress and success of the extraction process?
A3: Effective monitoring is crucial to prevent yield loss. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
Before Extraction: Spot the crude reaction mixture on a TLC plate to establish a baseline.
-
During LLE: After each wash/extraction step, spot a small sample from both the organic and aqueous layers onto a TLC plate. This allows you to visualize which layer your product is in and confirm that it has been fully transferred.
-
After Extraction: Run a final TLC of your combined, dried organic extracts to see the purity of your crude product before further purification.
For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to analyze aliquots from each phase.[5]
Section 2: Troubleshooting Guide
This section uses a direct question-and-answer format to tackle specific experimental problems that can lead to reduced yield.
Low Overall Yield
Q: My final isolated yield of (3R)-1,3-dimethylpiperidin-4-one is disappointingly low. What are the most common points of product loss?
A: Low yield is a common frustration, but it can almost always be traced to specific steps in the procedure.[6] Here are the primary culprits:
-
Incomplete pH Adjustment: The most frequent error is failing to achieve the correct pH during the acid-base extraction. If the aqueous layer is not sufficiently acidic (pH < 2) during the initial extraction, some of your basic product will remain in the organic layer with the impurities. Conversely, if the aqueous layer is not made sufficiently basic (pH > 10) before back-extraction, your product will remain in its salt form and will not move into the fresh organic solvent.[7]
-
Emulsion Formation: Piperidine derivatives can sometimes act as surfactants, leading to stable emulsions at the aqueous-organic interface. Significant amounts of product can become trapped in this emulsion layer, which is often discarded.
-
Insufficient Number of Extractions: A single extraction is rarely sufficient to transfer a compound completely from one phase to another.[8] The Nernst Distribution Law dictates that multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.
-
Loss During Purification: The product can be lost during purification steps like column chromatography due to irreversible adsorption onto the silica gel or co-elution with impurities if the solvent system is not optimized.[9]
-
Product Volatility/Degradation: While not extremely volatile, some product can be lost if excessive heat or high vacuum is used during solvent removal with a rotary evaporator.[7] Protecting the compound from extreme temperatures and pH is good practice.[9]
Liquid-Liquid Extraction (LLE) Issues
Q: I'm consistently getting a thick, stable emulsion during my workup. How can I break it and recover my product?
A: Emulsions are a common problem when working with amine-containing compounds. Here are several effective strategies to try in sequence:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously. This can help the layers coalesce without forming a tight emulsion.
-
Addition of Brine: Add a saturated solution of NaCl (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion by reducing the solubility of organic components in the aqueous phase.
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes break the suspension.
-
Change the Solvent: Adding a small amount of a different organic solvent (e.g., a little ethanol if you are using DCM) can sometimes alter the interfacial tension and break the emulsion.
Q: I suspect my product is not transferring completely between layers. How can I be sure I'm using the correct pH?
A: This is where understanding the compound's pKa is vital. For a piperidine derivative, the pKa of the conjugate acid is typically around 9-11. To ensure complete transfer, you must adjust the pH well away from this value.
-
To Protonate (move to aqueous layer): The pH should be at least 2 units below the pKa of the conjugate acid. A pH of 1-2 is a safe target. Use a 1M HCl solution.
-
To Deprotonate (move to organic layer): The pH should be at least 2 units above the pKa of the conjugate acid. A pH of 10-12 is a safe target. Use a 1M or 2M NaOH solution.
Actionable Tip: Always test the pH of the aqueous layer with pH paper or a calibrated pH meter after adding acid or base and shaking. Do not simply assume the pH is correct based on the amount of reagent added.
Purification Challenges
Q: My crude product is a persistent oil and I cannot get it to crystallize. What are my options?
A: Many piperidin-4-one derivatives are oils at room temperature, or the presence of impurities prevents crystallization.[10]
-
High-Purity is Key: First, ensure the product is highly pure. The best method for purifying a non-crystalline, moderately polar compound like this is silica gel flash column chromatography .
-
Solvent System for Chromatography: Start with a solvent system of low polarity (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount (0.5-1%) of triethylamine (TEA) to the mobile phase can drastically improve peak shape and reduce tailing by deactivating acidic sites on the silica gel that strongly bind to your basic amine.[4]
-
Alternative Crystallization: If you have highly pure oil, you can attempt crystallization by dissolving it in a minimal amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly adding a poor solvent (e.g., hexane, pentane) until it becomes cloudy, then allowing it to stand.
-
Salt Formation: If the free base will not crystallize, you can often form a crystalline salt (e.g., hydrochloride, acetate) which may be easier to handle and purify by recrystallization.[11]
Section 3: Detailed Experimental Protocols
These protocols provide a self-validating framework for key procedures.
Protocol 1: Standard Acid-Base Extraction Workflow
-
Initial Dissolution: After the reaction is complete, quench as necessary. Remove any volatile reaction solvents (like THF) via rotary evaporation. Dissolve the remaining crude residue in 10 volumes of a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M HCl. Shake the funnel for 1-2 minutes, venting frequently. Allow the layers to separate.
-
Phase Separation & Check: Drain the lower aqueous layer into a clean flask. Use TLC to check both the remaining organic layer and the aqueous layer to confirm your product has transferred to the aqueous phase.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl (0.5 times the volume) to ensure complete recovery. Combine this aqueous layer with the first one. The organic layer containing neutral/acidic impurities can now be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH solution while stirring until the pH is >10 (confirm with pH paper).
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel. Add 1 volume of fresh ethyl acetate or DCM. Shake for 1-2 minutes. Allow the layers to separate.
-
Product Recovery: Drain the organic layer into a clean flask. Use TLC to confirm the product has moved back into the organic phase. Repeat the extraction of the aqueous layer twice more with fresh organic solvent.
-
Drying and Concentration: Combine all organic extracts. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude (3R)-1,3-dimethylpiperidin-4-one.
Protocol 2: Optimization of Silica Gel Flash Chromatography
-
TLC Analysis: First, find a suitable solvent system using TLC. The ideal system will give your product an Rf value of ~0.3. Test various ratios of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate). Critically, prepare two sets of these solvents: one neutral, and one containing 1% triethylamine (TEA). Compare the spot shape. The system with TEA will likely prevent streaking.
-
Column Packing: Pack a glass column with silica gel using your chosen mobile phase (with TEA).[12] Ensure the packing is uniform and free of air bubbles.
-
Loading the Sample: Dissolve your crude product in a minimal amount of the mobile phase or DCM. For better resolution, it is preferable to adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions. Monitor the elution of your product using TLC.
-
Fraction Pooling: Once the product has eluted, analyze the relevant fractions by TLC. Combine the pure fractions.
-
Solvent Removal: Remove the solvent via rotary evaporation. Note: The triethylamine will also be present. To remove it, you can dissolve the residue in DCM, wash with a small amount of water, dry the DCM layer again with Na₂SO₄, and re-evaporate.
Section 4: Visualizations & Data
Diagrams and Workflows
A logical workflow is essential for reproducible, high-yield extractions.
Caption: Workflow for Acid-Base Extraction.
Caption: Decision Tree for Troubleshooting Low Yield.
Data Tables
Table 1: Recommended Solvents for Extraction & Chromatography
| Solvent | Use Case | Polarity | Boiling Point (°C) | Notes |
| Ethyl Acetate | LLE, Chromatography | Medium | 77 | Good general-purpose solvent for extraction. |
| Dichloromethane (DCM) | LLE, Chromatography | Medium | 40 | Can be more effective at dissolving crude mixtures, but is denser than water. |
| n-Hexane | Chromatography | Non-polar | 69 | Used as the non-polar component in the mobile phase. |
| Triethylamine (TEA) | Chromatography Additive | - | 89 | Add 0.5-1% to mobile phase to prevent tailing of basic compounds.[4] |
| Diethyl Ether | LLE | Low | 35 | Effective but highly flammable and prone to peroxide formation. |
Table 2: pH Adjustment Guide for Piperidinone Extraction
| Step | Goal | Target pH | Recommended Reagent | Rationale |
| Acidic Wash | Protonate amine to form water-soluble salt. | 1 - 2 | 1M Hydrochloric Acid (HCl) | Ensures the basic piperidinone is fully converted to its conjugate acid form.[7] |
| Basic Wash | Deprotonate amine salt to form organic-soluble free base. | 10 - 12 | 1M or 2M Sodium Hydroxide (NaOH) | Ensures the piperidinone salt is fully converted back to the free base for extraction. |
References
- Benchchem. (n.d.). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds.
- ResearchGate. (2025, August 5). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase.
- MDPI. (2023, April 6). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution.
- ResearchGate. (2025, December 18). New extraction technique for alkaloids.
- Alfa Chemistry. (n.d.). Extraction of Alkaloids.
- Wikipedia. (n.d.). Alkaloid.
- Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
- Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
- Benchchem. (n.d.). Troubleshooting low yield in Corycavine extraction from plants.
- JOCPR. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine.
- SciSpace. (n.d.). Analysis of alkaloids from different chemical groups by different liquid chromatography methods.
- Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs?.
- Benchchem. (n.d.). Troubleshooting low yield of Epitaraxerol during extraction.
- Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- TUODA. (2025, June 20). Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- Google Patents. (n.d.). 1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same.
- MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. chemrevlett.com [chemrevlett.com]
- 11. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 12. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimizing Crystallization Conditions for (3R)-1,3-Dimethylpiperidin-4-one Salts
Welcome to the technical support center for the crystallization of (3R)-1,3-dimethylpiperidin-4-one salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this versatile chiral building block. As a substituted piperidin-4-one, its salts are of significant interest in pharmaceutical development.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to streamline your crystallization optimization processes.
Troubleshooting Guide: From Oils to high-qulaity Crystals
This section addresses specific experimental issues in a question-and-answer format, providing both theoretical explanations and practical solutions.
Issue 1: My (3R)-1,3-dimethylpiperidin-4-one salt is "oiling out" instead of crystallizing.
Q: I've followed a standard protocol, but my salt forms a viscous oil at the bottom of the flask. What's causing this, and how can I induce crystallization?
A: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid phase rather than a solid. This typically occurs when the solute's solubility is exceeded at a temperature above its melting point in the chosen solvent system. For amine salts like (3R)-1,3-dimethylpiperidin-4-one hydrochloride, this can be particularly prevalent due to their often lower melting points and hygroscopic nature.[4]
Root Cause Analysis:
-
High Supersaturation: Rapidly cooling a highly concentrated solution can lead to a state of high supersaturation where the system bypasses the nucleation phase and enters a liquid-liquid phase separation.[5]
-
Inappropriate Solvent: The chosen solvent may be too good a solvent, preventing the necessary molecular organization for crystal lattice formation.[6]
-
Impurities: The presence of impurities can disrupt the crystal lattice formation and promote the formation of an oil.[7]
-
Water Content: Amine salts can be hygroscopic, and absorbed water can act as a plasticizer, lowering the melting point and favoring oiling out.
Troubleshooting Protocol:
-
Reduce the Cooling Rate: A slower cooling rate provides more time for nucleation and crystal growth. Try cooling the solution in a controlled manner, for instance, by placing the flask in a dewar with warm water and allowing it to cool to room temperature overnight.
-
Solvent System Modification:
-
Decrease Polarity: If using a highly polar solvent, try adding a less polar co-solvent (an anti-solvent) dropwise to the heated solution until slight turbidity is observed. This reduces the overall solvating power and can induce crystallization. Common anti-solvents for polar systems include ethers (like diethyl ether or MTBE) or hydrocarbons (like hexanes or toluene).[8][9]
-
Increase Polarity: Conversely, if your compound is in a non-polar solvent, a small amount of a more polar solvent can sometimes facilitate the necessary intermolecular interactions for crystallization.
-
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the solution's surface. The microscopic imperfections on the glass can act as nucleation sites.
-
Seeding: If you have a few crystals from a previous successful batch, add a single, small crystal (a "seed crystal") to the supersaturated solution. This provides a template for further crystal growth.[10]
-
Trituration: If an oil has already formed, attempt to induce crystallization by adding a small amount of a poor solvent and vigorously scratching or stirring the oil. This can sometimes provide the mechanical energy needed for nucleation.
Workflow for Overcoming Oiling Out
Caption: Troubleshooting workflow for inducing crystallization when an oil has formed.
Issue 2: The resulting crystals are very small, like a fine powder, and difficult to filter.
Q: My crystallization yields a solid, but it's a microcrystalline powder that clogs the filter paper. How can I grow larger crystals?
A: The formation of very small crystals is typically a result of rapid nucleation relative to the rate of crystal growth.[5] When nucleation is too fast, a large number of small crystals form simultaneously, competing for the available solute and thus limiting their individual growth.
Root Cause Analysis:
-
High Degree of Supersaturation: As with oiling out, a very high level of supersaturation favors nucleation over growth.
-
Rapid Cooling: Crash cooling the solution is a common cause of rapid nucleation.
-
Excessive Agitation: While some agitation can be beneficial, vigorous stirring can increase the rate of secondary nucleation, leading to smaller crystals.[5][11]
Strategies for Growing Larger Crystals:
| Strategy | Description | Experimental Protocol |
| Slow Evaporation | This method involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly over time. This maintains a low level of supersaturation, favoring crystal growth. | 1. Dissolve the salt in a minimal amount of a relatively volatile solvent in which it is soluble (e.g., methanol, ethanol, or acetone).[12] 2. Cover the vial with a cap that has a small hole pricked in it to slow the rate of evaporation. 3. Leave the vial undisturbed in a vibration-free location. |
| Vapor Diffusion | A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, gradually reducing its solubility and inducing crystallization.[6] | 1. Dissolve the salt in a small amount of a good solvent in a small, open vial. 2. Place this vial inside a larger, sealed jar containing a layer of a volatile anti-solvent (e.g., diethyl ether if the salt is in methanol). 3. The anti-solvent will slowly diffuse into the inner vial, causing crystals to form over time. |
| Solvent Layering | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix. | 1. Dissolve the salt in a minimal amount of a dense solvent (e.g., dichloromethane). 2. Carefully layer a less dense anti-solvent (e.g., hexane) on top of the solution, avoiding mixing. 3. Crystals will form at the interface over time. |
Logical Relationship for Crystal Size Control
Caption: Relationship between supersaturation, nucleation, growth, and crystal size.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for crystallizing (3R)-1,3-dimethylpiperidin-4-one salts, such as the hydrochloride or tartrate?
A1: The choice of solvent is critical and depends on the specific salt being crystallized.[13] A good starting point is to screen a range of solvents with varying polarities. For amine hydrochlorides, which are generally polar, polar protic solvents are often a good choice.
-
Alcohols (Ethanol, Isopropanol, Methanol): These are excellent starting points.[12][13] They often provide good solubility at elevated temperatures and lower solubility upon cooling. Ethanol is a frequently used solvent for recrystallizing piperidin-4-one derivatives.[12]
-
Water: For highly polar salts, water can be a suitable solvent, though the high solubility might require the use of an anti-solvent like acetone or isopropanol to induce precipitation.[14]
-
Acetonitrile: This polar aprotic solvent can also be effective.
-
Solvent Mixtures: A mixture of a good solvent and a poor solvent (anti-solvent) provides a highly tunable system. Common mixtures include ethanol/diethyl ether, ethanol/ethyl acetate, or methanol/dichloromethane.[9][12]
A systematic approach is to test the solubility of a small amount of the salt in various solvents at room temperature and then upon heating. An ideal solvent will show poor solubility at room temperature and good solubility when heated.[13]
Q2: How does pH affect the crystallization of (3R)-1,3-dimethylpiperidin-4-one salts?
A2: The pH of the crystallization medium can have a significant impact, particularly for salts of a weak base like (3R)-1,3-dimethylpiperidin-4-one.[15][16][17] The piperidine nitrogen is basic, and its protonation state is pH-dependent.
-
Maintaining the Salt Form: To crystallize the salt, the pH of the solution should be kept sufficiently low to ensure the piperidine nitrogen remains protonated. If the pH becomes too high (basic), the free base of (3R)-1,3-dimethylpiperidin-4-one may precipitate instead of the desired salt.[18] The free base has different solubility properties and may be more prone to oiling out or forming an amorphous solid.
-
Solubility Modulation: The solubility of the salt can be influenced by the pH of the aqueous medium.[15][16] For salts of weak acids and bases, there is often a pH range of minimum solubility.[15] While this is more complex for non-aqueous systems, the principle of controlling the ionization state remains crucial.
-
Polymorphism: The pH of crystallization can influence which polymorphic form of the salt is obtained.[10][15] Different polymorphs can have different stabilities, dissolution rates, and bioavailability.
Experimental Consideration: When preparing the salt, ensure a slight excess of the acid is used to maintain a sufficiently acidic environment during crystallization. If crystallizing from a buffered system, select a buffer with a pH well below the pKa of the protonated piperidine (typically around 9-11).
Q3: My crystallized salt is highly hygroscopic. How can I handle and store it effectively?
A3: Hygroscopicity, the tendency to absorb moisture from the air, is a common issue with amine salts.[4] This can lead to deliquescence (dissolving in the absorbed water) and can affect the material's physical and chemical stability.
Handling and Storage Protocol:
-
Drying: After filtration, dry the crystals thoroughly under high vacuum, possibly at a slightly elevated temperature (if the compound is thermally stable) to remove residual solvent and absorbed water. A phosphorus pentoxide (P₂O₅) drying pistol is very effective.
-
Inert Atmosphere: Handle the dried salt in a glove box or a glove bag under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Storage: Store the salt in a tightly sealed vial, preferably with a PTFE-lined cap. For long-term storage, place the vial inside a desiccator containing a strong desiccant like P₂O₅ or anhydrous calcium chloride. Storing in a freezer can also reduce the ambient humidity.
Q4: Can I use co-crystallization to improve the properties of my (3R)-1,3-dimethylpiperidin-4-one hydrochloride?
A4: Yes, co-crystallization is a powerful technique in crystal engineering that can be used to modify the physicochemical properties of a salt.[19] For amine hydrochlorides, the chloride ion can act as a hydrogen bond acceptor. Introducing a strong hydrogen bond donor, such as a carboxylic acid, can lead to the formation of a co-crystal.[20]
Potential Benefits of Co-crystallization:
-
Reduced Hygroscopicity: By forming a more stable crystal lattice with a co-former, the tendency to absorb water can be reduced.
-
Modified Solubility and Dissolution Rate: Co-crystals can exhibit different solubility and dissolution profiles compared to the parent salt, which is crucial for pharmaceutical applications.[20]
-
Improved Stability: Co-crystallization can lead to a more thermodynamically stable solid form.
Screening for Co-crystals: A common method for co-crystal screening is liquid-assisted grinding or slurrying the amine salt with a selection of potential co-formers (e.g., benzoic acid, succinic acid, fumaric acid) in a small amount of solvent.[20][21] The resulting solids can then be analyzed by techniques like PXRD (Powder X-ray Diffraction) to identify new crystalline forms.
References
- SATHEE. (n.d.). Chemistry Crystallization.
- Ponnuswamy, M. N., et al. (2008). 1,3-Dimethyl-2,6-diphenylpiperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o659.
-
Bucar, D.-K., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. Retrieved from [Link]
- Black, S. N., et al. (2005). Crystallization of a salt of a weak organic acid and base: solubility relations, supersaturation control and polymorphic behavior. The Journal of Physical Chemistry B, 109(11), 5273–5278.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
-
Fan, X., et al. (2025). Effect of crystallization temperature, stirring rate, and pH on the crystallization of ammonium sulfate in the presence of calcium sulfate. ResearchGate. Retrieved from [Link]
-
Various Authors. (2025). Crystallization of a Salt of a Weak Organic Acid and Base: Solubility Relations, Supersaturation Control and Polymorphic Behavior. ResearchGate. Retrieved from [Link]
- Ribeiro, A. C. F., et al. (2022). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 12(1), 103.
- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
-
Various Authors. (n.d.). Factors which affect the crystallization of a drug substance. ResearchGate. Retrieved from [Link]
- Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
-
Sciencemadness.org. (2009). Forming oxalate salts of amines. Retrieved from [Link]
-
Unknown. (n.d.). Guide for crystallization. Retrieved from [Link]
-
Unknown. (2020). Predicting the Effect of Chemical Factors on the pH of Crystallization Trials. PMC - NIH. Retrieved from [Link]
-
Unknown. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC. Retrieved from [Link]
-
Frey, J., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Unknown. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Retrieved from [Link]
-
Unknown. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Retrieved from [Link]
-
Various Authors. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved from [Link]
-
Reddit. (2017). What is the affect of pH on crystallization?. r/chemhelp. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
Maiyam Group. (2026). Common Solvents for Crystallization - US Labs Guide 2026. Retrieved from [Link]
- Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. Journal of the American Chemical Society, 126(41), 13335–13342.
-
Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]
-
Unknown. (n.d.). Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. Retrieved from [Link]
-
Unknown. (2023). Strategies for chiral separation: from racemate to enantiomer. RSC Publishing. Retrieved from [Link]
-
Unknown. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
- Manimaran, A., et al. (2014). Crystal structure of 3-methyl-2,6-bis-(4-methyl-1,3-thia-zol-5-yl)piperidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1055.
-
Unknown. (2026). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. Organic Process Research & Development - ACS Publications. Retrieved from [Link]
- Zampieri, D., et al. (2015). Improving selectivity preserving affinity: new piperidine-4-carboxamide derivatives as effective sigma-1-ligands. European Journal of Medicinal Chemistry, 92, 637–647.
-
Unknown. (n.d.). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]
-
Unknown. (n.d.). Spectral investigations of some piperidin-4-one molecular addition compounds. Retrieved from [Link]
-
Unknown. (2021). Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. PMC. Retrieved from [Link]
-
ChemBK. (2024). 3-Methylpiperidin-4-one hydrochloride. Retrieved from [Link]
-
Unknown. (2025). Piperidin-4-one: The Potential Pharmacophore. ResearchGate. Retrieved from [Link]
-
Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 1070896-59-1|3-Fluoropiperidin-4-One Hydrochloride. Retrieved from [Link]
Sources
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- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 6. unifr.ch [unifr.ch]
- 7. SATHEE: Chemistry Crystallization [sathee.iitk.ac.in]
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- 16. mdpi.com [mdpi.com]
- 17. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
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Technical Support Center: Resolving Separation Issues with (3R)-1,3-dimethylpiperidin-4-one
Welcome to the technical support center for (3R)-1,3-dimethylpiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the separation and purification of this chiral compound. As a versatile intermediate in the synthesis of various active pharmaceutical ingredients, achieving high enantiomeric purity of (3R)-1,3-dimethylpiperidin-4-one is often a critical step.[1][2] This resource aims to equip you with the knowledge to overcome common separation challenges.
Introduction to the Separation Challenge
(3R)-1,3-dimethylpiperidin-4-one possesses a chiral center at the 3-position of the piperidine ring. The presence of its corresponding (3S)-enantiomer necessitates effective chiral separation techniques to isolate the desired (3R)-isomer. Enantiomers have nearly identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[3] The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or even cause adverse effects, underscoring the importance of enantiomeric purity in drug development.[4][5]
This guide will explore various strategies for resolving racemic 1,3-dimethylpiperidin-4-one, focusing on chromatographic and crystallization-based methods. We will delve into the underlying principles of these techniques and provide practical troubleshooting advice.
Troubleshooting Common Separation Issues
This section addresses specific problems you might encounter during the separation of (3R)-1,3-dimethylpiperidin-4-one.
Issue 1: Poor or No Enantiomeric Resolution in Chiral HPLC
Question: I am not seeing any separation of the enantiomers of 1,3-dimethylpiperidin-4-one on my chiral HPLC column. What are the likely causes and how can I fix this?
Answer:
Poor or no resolution in chiral HPLC is a common issue that can stem from several factors related to the column, mobile phase, or the analyte itself. Here’s a systematic approach to troubleshooting:
1. Chiral Stationary Phase (CSP) Selection:
-
Underlying Principle: Chiral recognition by a CSP is based on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, leading to different retention times.
-
Troubleshooting Steps:
-
Verify Column Suitability: Not all chiral columns are suitable for every compound. For ketones and amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point.[6] Cyclofructan-based CSPs have also shown success in separating α-aryl ketones.[7]
-
Screen Different Columns: If you have access to a column screening service or a variety of in-house columns, test different types of CSPs. Structural similarity to compounds separated on a particular column is a good indicator but not a guarantee of success.[8]
-
2. Mobile Phase Optimization:
-
Underlying Principle: The mobile phase composition significantly influences the interactions between the analyte and the CSP. Modifiers can enhance or diminish chiral recognition.
-
Troubleshooting Steps:
-
Solvent Composition: For normal-phase chromatography, typical mobile phases consist of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol). Vary the ratio of the modifier. A lower percentage of the polar modifier generally increases retention and may improve resolution, but can also lead to broader peaks.
-
Additives: For basic compounds like piperidines, adding a small amount of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual acidic silanol groups on the silica support.[9]
-
Mode of Chromatography: Consider switching between normal-phase, reversed-phase, and polar organic modes if your column is compatible.[10] Some separations are only achievable in a specific mode.[11]
-
3. Analyte-Specific Considerations:
-
Underlying Principle: The chemical state of the analyte can affect its interaction with the CSP.
-
Troubleshooting Steps:
-
Keto-Enol Tautomerism: Ketones can exist in equilibrium with their enol tautomers.[12] While typically the keto form predominates, the presence of the enol form can potentially complicate chiral separations. Ensure your sample preparation and mobile phase conditions favor the keto form. This is usually the case under standard chromatographic conditions, but be mindful of pH extremes.
-
Derivatization: If direct separation is unsuccessful, consider derivatizing the ketone or the secondary amine of the piperidine ring with a chiral derivatizing agent to form diastereomers.[5] These diastereomers have different physical properties and can be separated on a standard achiral column.[13] This is an indirect method but can be very effective.[5]
-
Workflow for Troubleshooting Poor HPLC Resolution:
Caption: A systematic workflow for troubleshooting poor enantiomeric resolution in chiral HPLC.
Issue 2: Inconsistent Retention Times and Peak Tailing in HPLC
Question: My retention times are drifting, and I'm observing significant peak tailing for 1,3-dimethylpiperidin-4-one. What could be causing this?
Answer:
Inconsistent retention times and peak tailing are often indicative of issues with the HPLC system, column health, or interactions between the analyte and the stationary phase.
1. System and Mobile Phase Issues:
-
Underlying Principle: A stable and consistent mobile phase flow and composition are crucial for reproducible chromatography.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Inconsistent mixing can lead to a fluctuating baseline and drifting retention times.[14]
-
Pump Performance: Check for leaks in the pump seals and ensure the check valves are functioning correctly. Worn seals or faulty check valves can cause pressure fluctuations and inconsistent flow rates.[14][15]
-
Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.[15]
-
2. Column Health and Contamination:
-
Underlying Principle: The column's performance can degrade over time due to contamination or changes in the stationary phase.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. Insufficient equilibration can lead to drifting retention times.
-
Column Contamination: If the column has been used with other analytes, especially acidic compounds, it might retain "memory" of these previous interactions, which can affect the separation of a basic compound like 1,3-dimethylpiperidin-4-one.[16] Flush the column thoroughly with an appropriate solvent.
-
Use of a Guard Column: A guard column can help protect the analytical column from strongly retained impurities in the sample, extending its lifetime.[17]
-
3. Analyte-Specific Interactions:
-
Underlying Principle: The basic nature of the piperidine nitrogen can lead to undesirable interactions with the stationary phase.
-
Troubleshooting Steps:
-
Peak Tailing: As mentioned previously, the addition of a basic modifier like DEA or TEA to the mobile phase can significantly reduce peak tailing by competing with the analyte for active sites on the stationary phase.
-
Sample Solvent: Whenever possible, dissolve your sample in the mobile phase. Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[15]
-
Issue 3: Difficulty with Diastereomeric Crystallization
Question: I am trying to resolve 1,3-dimethylpiperidin-4-one by forming diastereomeric salts with a chiral acid, but I am not getting selective crystallization. What can I do?
Answer:
Diastereomeric crystallization is a powerful technique but can be challenging to optimize.[13] Success depends on finding a chiral resolving agent and a solvent system that results in a significant solubility difference between the two diastereomeric salts.[18]
1. Selection of the Chiral Resolving Agent:
-
Underlying Principle: The formation of a stable salt and a well-ordered crystal lattice is key to successful resolution.
-
Troubleshooting Steps:
-
Screen Different Resolving Agents: Since 1,3-dimethylpiperidin-4-one is a base, you will need to use a chiral acid as the resolving agent. Common choices include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid.[13] It is often necessary to screen several different resolving agents to find one that provides good discrimination.
-
Stoichiometry: Ensure you are using the correct stoichiometric amount of the resolving agent. Typically, a 1:1 molar ratio is used, but sometimes using a slight excess or substoichiometric amount of the resolving agent can be beneficial.
-
2. Solvent System Optimization:
-
Underlying Principle: The solvent plays a crucial role in the differential solubility of the diastereomeric salts.
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvents with different polarities. Alcohols like ethanol and methanol are common choices for crystallizing piperidine derivatives.[19] Sometimes, a mixture of solvents is required to achieve the desired solubility profile.
-
Control Cooling Rate: The rate of cooling can significantly impact crystal formation and purity. Slow, controlled cooling generally leads to larger, purer crystals. Crash cooling can trap impurities and the undesired diastereomer.
-
Seeding: If you have a small amount of the pure desired diastereomeric salt, you can use it to seed the solution, which can promote the crystallization of that specific diastereomer.[13]
-
Logical Flow for Diastereomeric Crystallization Troubleshooting:
Caption: A structured approach to troubleshooting issues with diastereomeric crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for chiral HPLC method development for 1,3-dimethylpiperidin-4-one?
A1: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as a cellulose or amylose derivative column.[6] For the mobile phase, begin with a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine.[9] From there, you can adjust the isopropanol concentration and observe the effect on retention and resolution.
Q2: How can I confirm the enantiomeric purity of my separated (3R)-1,3-dimethylpiperidin-4-one?
A2: Chiral HPLC is the primary technique for determining enantiomeric purity.[10][20] Once you have a method that resolves the enantiomers, you can calculate the enantiomeric excess (%ee) from the peak areas of the two enantiomers. For confirmation, you can also use polarimetry to measure the specific rotation of your sample and compare it to the literature value for the pure enantiomer, if available.
Q3: Can I use supercritical fluid chromatography (SFC) for this separation?
A3: Yes, chiral SFC is often a viable and sometimes superior alternative to HPLC for chiral separations.[7] SFC typically uses supercritical carbon dioxide as the main mobile phase component with a co-solvent like methanol or ethanol. It can offer faster separations and reduced solvent consumption. Many HPLC chiral columns are also compatible with SFC conditions.
Q4: My compound appears to be degrading on the column. What could be the cause?
A4: While 1,3-dimethylpiperidin-4-one is generally stable, on-column degradation can occur, especially if the stationary phase has acidic sites or if there are reactive impurities in the mobile phase. The amino group of piperidine can potentially form imines with aldehydes or ketones if they are present as contaminants.[17] Ensure you are using high-purity solvents and consider the history of the column. If the problem persists, try a different type of chiral stationary phase.
Q5: After diastereomeric crystallization, how do I recover the free (3R)-1,3-dimethylpiperidin-4-one from the salt?
A5: To recover the free amine, you need to break the salt. This is typically done by dissolving the diastereomeric salt in water and then adding a base, such as sodium hydroxide or sodium carbonate, to deprotonate the piperidine nitrogen. The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer is then dried and the solvent is evaporated to yield the purified enantiomer.
Experimental Protocols
Protocol 1: Chiral HPLC Screening
This protocol outlines a general approach for screening chiral columns to find a suitable method for separating the enantiomers of 1,3-dimethylpiperidin-4-one.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic 1,3-dimethylpiperidin-4-one in the initial mobile phase.
-
Columns for Screening:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Immobilized versions of the above polysaccharide derivatives (e.g., Chiralpak IA, IB, IC)[21]
-
-
Mobile Phase Screening Conditions:
-
Normal Phase:
-
Hexane/Isopropanol (90/10) + 0.1% DEA
-
Hexane/Ethanol (90/10) + 0.1% DEA
-
-
Polar Organic Mode:
-
Acetonitrile/Methanol (95/5) + 0.1% DEA
-
-
Reversed Phase (if using a compatible column):
-
Acetonitrile/Water with 10 mM Ammonium Bicarbonate
-
-
-
HPLC Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 210 nm, as ketones have a weak n-π* transition in the UV).
-
Injection Volume: 5-10 µL
-
-
Evaluation: For each condition, evaluate the chromatogram for resolution (Rs) between the two enantiomer peaks. A resolution of >1.5 is considered baseline separation.
Protocol 2: Diastereomeric Salt Resolution
This protocol provides a general procedure for attempting a diastereomeric resolution.
-
Dissolution: Dissolve one equivalent of racemic 1,3-dimethylpiperidin-4-one in a minimal amount of a suitable heated solvent (e.g., ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve one equivalent of a chiral acid (e.g., (+)-tartaric acid) in the same heated solvent.
-
Salt Formation: Slowly add the chiral acid solution to the amine solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask with a glass rod.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Analysis:
-
Determine the melting point of the crystals. Diastereomers have different melting points.
-
Liberate the free amine from a small sample of the crystals (as described in FAQ 5) and analyze its enantiomeric purity by chiral HPLC.
-
-
Mother Liquor: Concentrate the filtrate (mother liquor) and analyze the enantiomeric composition of the amine remaining in solution. It should be enriched in the other enantiomer.
-
Optimization: If the initial separation is poor, repeat the process with a different chiral acid or solvent system.
References
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). Vertex AI Search.
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
- Chiral Chrom
- Chiral resolution. Wikipedia.
- Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity. (2001). PubMed.
- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.
- Chiral Purity Analysis – Know Wh
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. (2014). PMC.
- Enantiomeric separations of α-aryl ketones with cyclofructan chiral stationary phases via high performance liquid chromatography and supercritical fluid chrom
- 1,3-Dimethylpiperidin-4-one | Drug Intermedi
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2025). PubMed.
- Measuring Chiral Purity. OpenOChem Learn.
- What are the best processes/methods for separation of chiral amine both non selective ... (2012).
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
- Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry.
- Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.
- Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu.
- Have you experienced that your piperidine crystallizes when not in use? (2021).
- Chiral HPLC Separ
- Chiral Separ
- The market of chiral drugs. (2017). SpringerLink.
- A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block. (2026).
- Resolution: Separation of Enantiomers. (2015). Chemistry LibreTexts.
- Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. (2020).
- Chiral analysis. Wikipedia.
- Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemiz
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. (2022). Repository of the Academy's Library.
- Piperidin-4-one: the potential pharmacophore. (2013). PubMed.
- CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. (2013). PMC.
- Enantioselective reduction of ketones. Wikipedia.
- Trouble with chiral separations. (2020).
- HPLC Troubleshooting Guide. Restek.
- 26 questions with answers in CHIRAL HPLC.
- Stability Indicating HPLC Method for the Enantiomeric Separation of Fesoterodine Fumarate in Drug Product and Drug Substance Using. JOCPR.
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). JoVE.
- Diastereomeric recrystalliz
- Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Chiral Resolution and Separ
- Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. PMC - NIH.
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- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
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- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
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Technical Support Center: Functionalization of (3R)-1,3-dimethylpiperidin-4-one
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the synthetic manipulation of (3R)-1,3-dimethylpiperidin-4-one. This valuable chiral building block is a cornerstone in the development of numerous pharmacologically active agents. However, its stereochemical complexity and multiple reactive sites present unique challenges. This guide is designed to provide you with not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your reactions effectively. We will address the most common side reactions encountered during its functionalization, providing field-proven solutions to maintain stereochemical integrity and maximize yields.
Part 1: Core Mechanistic Challenges & FAQs
This section addresses the fundamental principles governing the reactivity of your piperidinone scaffold. Understanding these concepts is the first step to preventing side reactions.
Q1: I'm concerned about losing the stereochemistry at the C3 position. Why is this a risk and when is it most likely to happen?
The primary cause of stereochemical scrambling at the C3 position is epimerization . This occurs because the proton on the C3 carbon is "alpha" to the C4-carbonyl group, making it acidic.[1][2] Under either basic or acidic conditions, this proton can be removed to form a planar enol or enolate intermediate. Reprotonation of this flat intermediate can occur from either face, leading to a mixture of the original (R) and the inverted (S) stereoisomers at C3, ultimately resulting in a racemic or diastereomeric mixture.[1][3]
This side reaction is most prevalent under conditions that allow for equilibrium to be established, such as:
-
Using weak bases or sub-stoichiometric amounts of base that allow for proton exchange with unreacted ketone.[4]
-
Running reactions at elevated temperatures.
-
Prolonged reaction times under acidic or basic conditions.
Q2: What is the difference between a "kinetic" and a "thermodynamic" enolate, and how does it apply to my molecule?
When functionalizing the alpha-carbon of a ketone, you are almost always proceeding through an enolate intermediate. For (3R)-1,3-dimethylpiperidin-4-one, deprotonation can occur at two positions: C3 (the more substituted carbon) and C5 (the less substituted carbon). The choice between these two is a classic case of kinetic versus thermodynamic control.[1][5]
-
Kinetic Enolate: This is the enolate that is formed fastest. Deprotonation occurs at the least sterically hindered position, which for this molecule is the C5 carbon. To favor the kinetic enolate, you must use a strong, bulky, non-nucleophilic base at a very low temperature to ensure the deprotonation is rapid and irreversible.[4][6] The classic reagent for this is Lithium Diisopropylamide (LDA).[5]
-
Thermodynamic Enolate: This is the enolate that is the most stable. Generally, the more substituted enolate (C3 in this case) is thermodynamically favored. To form this enolate, you need conditions that allow for equilibrium between the two possible enolates. This is achieved by using a weaker base (one that doesn't fully deprotonate the ketone) or running the reaction at higher temperatures, allowing the initially formed kinetic enolate to revert to the ketone and re-form as the more stable thermodynamic enolate.
Part 2: Troubleshooting Guide for α-Functionalization
This section provides specific, actionable advice for problems encountered during reactions at the alpha-carbon (C5 or C3), such as alkylations.
Problem: Loss of stereochemical purity at C3 (Epimerization).
Q: I'm attempting an alkylation at the C5 position, but my final product shows a mixture of diastereomers, indicating epimerization at C3. How do I stop this?
Causality: You are likely using conditions that allow the C3-proton to exchange, leading to the formation of the thermodynamic enolate or simple racemization as described in Part 1. This can happen even if your intended reaction is at C5, especially if the deprotonation is not fast, complete, and irreversible.
Solution: Enforce Kinetic Control. To prevent epimerization, you must use conditions that form the C5 enolate rapidly and irreversibly, without allowing time for equilibration.
| Parameter | Recommended Condition | Rationale |
| Base | Lithium Diisopropylamide (LDA) | Strong, sterically hindered base ensures rapid, irreversible deprotonation at the least hindered C5 site.[5][6] |
| Equivalents of Base | 1.05 - 1.1 equivalents | A slight excess ensures complete conversion to the enolate, preventing proton exchange with any remaining starting material. |
| Temperature | -78 °C (Dry Ice/Acetone bath) | Critical for preventing equilibration to the thermodynamic enolate and minimizing side reactions.[5] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent stabilizes the lithium enolate. Must be rigorously dry. |
| Addition Order | Add ketone solution slowly to the LDA solution at -78 °C. | This ensures the base is always in excess during the addition, promoting rapid and complete deprotonation. |
Protocol 1: Stereoretentive α-Alkylation under Kinetic Control
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add diisopropylamine (1.1 eq) to anhydrous THF at 0 °C.
-
Base Formation: Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes at 0 °C to form LDA. Cool the solution to -78 °C.
-
Enolate Formation: Dissolve (3R)-1,3-dimethylpiperidin-4-one (1.0 eq) in anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir for 1 hour. This step should be quantitative.
-
Alkylation: Add your alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at -78 °C.
-
Reaction: Maintain the temperature at -78 °C and monitor the reaction by TLC or LC-MS. Once complete (typically 1-4 hours), do not allow the reaction to warm up.
-
Quench: Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: Allow the mixture to warm to room temperature, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
-
Analysis: Immediately analyze the product for diastereomeric purity using chiral HPLC or ¹H NMR with a chiral shift reagent.
Problem: Formation of Multiple Alkylated Products (Over-alkylation).
Q: My reaction is producing a significant amount of di- and sometimes tri-alkylated products at the C5 position. How can I achieve selective mono-alkylation?
Causality: The mono-alkylated product is itself a ketone with acidic α-protons. The mono-alkylated enolate can form and react with another equivalent of the alkylating agent. This is especially problematic if there is a high local concentration of the alkylating agent.
Solution: Control Stoichiometry and Addition Rate. The key is to ensure that a newly formed mono-alkylated product is unlikely to be deprotonated and react again.
-
Control Stoichiometry: Use a slight excess of the piperidinone starting material relative to the alkylating agent (e.g., 1.1 eq of piperidinone to 1.0 eq of alkylating agent). This is often counterintuitive but ensures the electrophile is the limiting reagent.[7]
-
Slow Addition: Add the alkylating agent very slowly to the enolate solution, ideally using a syringe pump.[7] This maintains a very low concentration of the electrophile, ensuring it reacts with the more abundant initial enolate rather than the small amount of newly formed mono-alkylated enolate.
-
Low Temperature: Maintain a low temperature (-78 °C) throughout the addition to slow the rate of the second alkylation relative to the first.[7]
Part 3: Troubleshooting Guide for Carbonyl Functionalization
Reactions directly at the carbonyl, such as reductive amination, carry their own set of potential side reactions.
Problem: Low yields and side products during reductive amination.
Q: I am trying to perform a reductive amination to synthesize a 4-amino-piperidine derivative, but the reaction is messy and the yield is poor.
Causality: Reductive amination is a two-step process in one pot: (1) formation of an iminium ion from the ketone and amine, and (2) reduction of the iminium ion.[8] Several side reactions can compete:
-
Enamine Formation: The intermediate iminium ion has an acidic proton alpha to the C=N double bond. Deprotonation can lead to a neutral enamine, which is often unreactive towards reduction and can participate in undesired side reactions.
-
Aldol Condensation: If the imine/iminium formation is slow or incomplete, the basic amine or acidic catalyst can promote self-condensation of the starting ketone.[2]
-
Reductant Reactivity: Some reducing agents (like NaBH₄) are not effective at reducing iminium ions under neutral or acidic pH and may reduce the starting ketone instead.
Solution: Use a pH-tuned, mild reducing agent. The most effective solution is to use a reducing agent that is mild enough not to reduce the ketone but reactive enough to reduce the iminium ion as it forms, and that operates under conditions (mildly acidic) that favor iminium ion formation over enamine formation.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | The gold standard for reductive amination. It is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the ketone. |
| Amine | Use as the hydrochloride or acetate salt, or add 1-2 eq of acetic acid. | A slightly acidic pH (4-5) accelerates iminium ion formation and disfavors competing enamine pathways. |
| Solvent | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Non-reactive, aprotic solvents are preferred. |
| Additives | Molecular sieves (4Å) | Can be added to remove the water generated during imine formation, driving the equilibrium forward. |
Protocol 2: High-Yield Reductive Amination
-
Setup: To a round-bottom flask, add (3R)-1,3-dimethylpiperidin-4-one (1.0 eq), the desired amine (1.2 eq), and dichloroethane (DCE).
-
Acidification: Add acetic acid (1.5 eq) to the mixture and stir for 30-60 minutes at room temperature to facilitate iminium ion formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to control any effervescence.
-
Reaction: Stir the reaction at room temperature and monitor by LC-MS until the starting ketone is consumed (typically 4-24 hours).
-
Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic (~8-9).
-
Workup: Separate the organic layer, and extract the aqueous layer with DCE or dichloromethane. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.
-
Purification: The basic nature of the piperidine product may cause tailing on silica gel.[9] Purify by column chromatography using an eluent containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine in ethyl acetate/hexanes).[9]
References
- BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
- Sketchy. (n.d.). Reactions at the Alpha Carbon of Carbonyls.
- BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
- Michigan State University Department of Chemistry. (n.d.). Carbonyl Reactivity.
- Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry.
- Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones.
- Matassini, C., Clemente, F., & Goti, A. (n.d.). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines.
- Massachusetts Institute of Technology. (2007, March 20). Organic Chemistry 5.512 Problem Set 3.
- Khan Academy. (n.d.). Enolate formation from ketones.
-
Cherepanov, I. A., & Chkanikov, N. D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(24), 12131–12208. [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. [Link]
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- 2. Carbonyl Reactivity [www2.chemistry.msu.edu]
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- 4. web.mit.edu [web.mit.edu]
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- 8. jocpr.com [jocpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Criticality of Enantiomeric Purity in Chiral Drug Intermediates
An In-Depth Technical Guide to Determining the Enantiomeric Purity of (3R)-1,3-dimethylpiperidin-4-one
In pharmaceutical development, the stereochemistry of a molecule is not a subtle detail but a critical determinant of its pharmacological profile. Many drug molecules are chiral, existing as enantiomers—non-superimposable mirror images that can exhibit vastly different biological activities.[1] One enantiomer may be the active therapeutic agent (the eutomer), while the other could be less active, inactive, or even responsible for adverse effects (the distomer).[2] This fundamental principle underscores the regulatory and scientific necessity for accurately quantifying the enantiomeric purity of Active Pharmaceutical Ingredients (APIs) and their chiral precursors.
(3R)-1,3-dimethylpiperidin-4-one is a chiral synthetic intermediate, a building block whose stereochemical integrity directly impacts the purity of the final API. Ensuring it meets stringent enantiomeric purity specifications is paramount to guaranteeing the safety and efficacy of the resulting drug product. This guide provides an in-depth comparison of modern analytical techniques for determining the enantiomeric purity of this key intermediate, grounded in the principles of scientific integrity and practical, field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the performance of leading analytical methods.
An Overview of Methodologies for Chiral Analysis
The challenge in analyzing enantiomers stems from their identical physical and chemical properties in an achiral environment.[3] Therefore, determination of enantiomeric purity requires the introduction of a chiral environment to induce a measurable difference between them. The most powerful and widely adopted techniques fall into two main categories: direct and indirect separation methods, primarily accomplished through chromatography, and spectroscopic methods that create a diastereomeric environment in-situ.
This guide will focus on the comparative analysis of four leading techniques:
-
High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs)
-
Supercritical Fluid Chromatography (SFC) on Chiral Stationary Phases (CSPs)
-
Gas Chromatography (GC) on Chiral Stationary Phases (CSPs)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Solvating Agents (CSAs)
Below is a general workflow for determining the enantiomeric purity of a chiral analyte like (3R)-1,3-dimethylpiperidin-4-one.
Caption: General workflow for enantiomeric purity determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely utilized technique for enantiomeric purity determination due to its robustness, versatility, and broad applicability.[4] The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).
Principle of Separation
The core of the separation lies in the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase.[4] These complexes have different association energies, leading to different retention times and, thus, separation. For a ketone like 1,3-dimethylpiperidin-4-one, key interactions with the CSP can include hydrogen bonding, dipole-dipole interactions, and steric hindrance.
Caption: Mechanism of separation on a Chiral Stationary Phase.
Experimental Protocol: A Screening Approach
Given that the optimal CSP for a new compound is often unpredictable, a screening approach is the most efficient path to method development. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for a wide range of compounds and are an excellent starting point.
Step 1: Column and Mobile Phase Selection
-
Columns: Screen a set of 4-5 standard polysaccharide CSPs. A typical starting set includes:
-
CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALCEL® OJ-H (Cellulose tris(4-methylbenzoate))
-
-
Mobile Phases: Use a combination of normal-phase eluents.
-
Screen 1: n-Hexane / Isopropanol (IPA) (90:10, v/v)
-
Screen 2: n-Hexane / Ethanol (EtOH) (90:10, v/v)
-
For basic compounds like piperidinones, adding a small amount of an amine modifier (e.g., 0.1% Diethylamine, DEA) can significantly improve peak shape.
-
Step 2: Instrument Setup & Execution
-
Sample Preparation: Prepare a ~1 mg/mL solution of racemic 1,3-dimethylpiperidin-4-one in the initial mobile phase.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column. Chiral separations can sometimes benefit from lower flow rates (e.g., 0.5 mL/min) to improve resolution.[5]
-
Column Temperature: 25 °C. Temperature can be varied to optimize selectivity; lower temperatures often increase resolution.[5]
-
Detection: UV at 220 nm (ketone chromophore).
-
Injection Volume: 5-10 µL.
-
-
Screening Protocol: Run the racemic sample on each column/mobile phase combination. Allow sufficient time for both enantiomers to elute.[5]
Step 3: Data Analysis
-
Identify the column and mobile phase that provides the best separation (resolution factor Rs > 1.5).
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers:
-
% ee = [ (A_major - A_minor) / (A_major + A_minor) ] * 100
-
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[6] It uses supercritical CO2 as the primary mobile phase, often mixed with a small amount of an organic modifier (e.g., methanol). The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency.[1]
Principle of Separation
The separation mechanism in chiral SFC is analogous to that in normal-phase HPLC, relying on differential interactions with a CSP.[7] The unique properties of the supercritical fluid mobile phase can, however, lead to different selectivity and often superior performance compared to HPLC.[6][7]
Experimental Protocol: High-Throughput Screening
SFC is exceptionally well-suited for high-throughput screening. The same polysaccharide-based columns used for HPLC are the primary choice for SFC.
Step 1: Instrument Setup
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in methanol or ethanol.
-
SFC Conditions:
-
Columns: Same set as HPLC (CHIRALPAK AD, AS; CHIRALCEL OD, OJ).[8]
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., Methanol).
-
Screening Gradient: A rapid generic gradient from 5% to 40% Methanol over 5-10 minutes is a common starting point.
-
Additive: For a basic amine, 0.1-0.2% DEA or Isopropylamine in the modifier is recommended to improve peak shape.
-
Flow Rate: 3-4 mL/min.
-
Back Pressure Regulator (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Step 2: Data Analysis
-
Analysis is identical to HPLC, calculating % ee from the peak areas of the separated enantiomers. The significantly shorter run times (often under 5 minutes) allow for rapid screening of multiple conditions.[6]
Chiral Gas Chromatography (GC)
For analytes that are volatile and thermally stable, chiral GC offers extremely high resolution and sensitivity. 1,3-dimethylpiperidin-4-one is a suitable candidate for this technique.
Principle of Separation
Separation occurs in a long capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative.[9] Enantiomers partition differently between the inert carrier gas (mobile phase) and the chiral liquid phase, leading to separation based on the stability of the transient diastereomeric interactions.
Experimental Protocol
Step 1: Column and Instrument Setup
-
Column Selection: A cyclodextrin-based CSP is the standard choice. A good starting point would be a column like Rt-βDEXsm or similar permethylated beta-cyclodextrin phases.[9]
-
Sample Preparation: Prepare a dilute solution (~0.1-0.5 mg/mL) of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/Splitless, 250 °C, with a high split ratio (e.g., 50:1) to avoid column overload.
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Program: Start with an isothermal period at a low temperature (e.g., 80-100 °C) and then ramp at 5-10 °C/min to ~200 °C. This needs to be optimized to achieve resolution without excessive peak broadening.
-
Detector: Flame Ionization Detector (FID) at 250 °C.
-
Step 2: Data Analysis
-
Calculate % ee from the integrated peak areas, as with HPLC and SFC. The high efficiency of capillary GC often results in baseline-separated peaks.
Chiral NMR Spectroscopy
NMR spectroscopy offers a distinct advantage as it does not require physical separation of the enantiomers. Instead, it uses a Chiral Solvating Agent (CSA) to create a diastereomeric environment directly in the NMR tube, causing the signals of the two enantiomers to become non-equivalent.[10][11]
Principle of Detection
When a chiral analyte is dissolved in a solution containing an enantiomerically pure CSA, they form rapidly exchanging, transient diastereomeric solvates. These solvates have different magnetic environments, resulting in separate, resolvable peaks in the NMR spectrum for the R and S enantiomers of the analyte.[11] The integration of these distinct signals directly corresponds to the enantiomeric ratio.
Caption: Use of a Chiral Solvating Agent (CSA) in NMR.
Experimental Protocol
-
CSA Selection: For a piperidinone, which contains a basic nitrogen and a ketone, a chiral acid or a chiral alcohol could be an effective CSA. (R)- or (S)-1,1'-bi-2-naphthol (BINOL) is a classic choice for resolving chiral amines.[11]
-
Sample Preparation:
-
Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl3 or C6D6).
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in increasing molar equivalents (e.g., 0.5, 1.0, 1.5 eq.) and acquire a spectrum after each addition. Monitor the spectrum for the splitting of a well-resolved proton signal (e.g., the N-methyl or C3-methyl group).
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Identify a pair of signals corresponding to the two enantiomers.
-
Carefully integrate both signals (I_major and I_minor).
-
Calculate % ee: % ee = [ (I_major - I_minor) / (I_major + I_minor) ] * 100
-
Comparative Performance Analysis
The choice of analytical method depends on the specific requirements of the analysis, such as required precision, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral SFC | Chiral GC | Chiral NMR |
| Principle | Chromatographic Separation | Chromatographic Separation | Chromatographic Separation | Spectroscopic Discrimination |
| Resolution | Very Good to Excellent | Excellent | Highest | Moderate to Good |
| Analysis Time | 10-30 min | < 5-10 min | 15-40 min | 5-15 min per sample |
| Sensitivity | High (µg/mL) | High (µg/mL) | Highest (ng/mL) | Low (mg/mL) |
| Solvent Usage | High (Organic) | Low (Mainly CO2) | Very Low (Carrier Gas) | Low (Deuterated) |
| Throughput | Moderate | High | Moderate | Low to Moderate |
| Key Advantage | Robust, well-established | Fast, green, high-throughput | Ultra-high resolution | No physical separation needed |
| Key Limitation | High solvent cost/waste | Higher initial instrument cost | Analyte must be volatile | Low sensitivity, potential for peak overlap |
| Best For | QC labs, method development | High-throughput screening, purification | Trace impurity analysis, high-purity checks | Structural confirmation, rapid purity check |
Conclusion and Method Selection
Determining the enantiomeric purity of (3R)-1,3-dimethylpiperidin-4-one is a critical step in ensuring the quality of pharmaceuticals. There is no single "best" method; the optimal choice is dictated by the analytical objective.
-
For high-throughput screening in a drug discovery or process development environment, Chiral SFC is the superior choice due to its unmatched speed and low solvent consumption.[1][8]
-
For a robust, validated quality control (QC) release method , Chiral HPLC remains the gold standard, offering excellent reproducibility and a vast library of established applications.[2][4]
-
If the highest possible resolution is required to detect trace enantiomeric impurities (e.g., <0.1%), Chiral GC is the most powerful technique, provided the analyte is sufficiently volatile.
-
Chiral NMR serves as an excellent orthogonal method for confirmation. It is particularly valuable for a quick purity assessment without extensive method development, assuming a suitable chiral solvating agent can be found.[11][12]
By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most appropriate method to verify the stereochemical integrity of this vital chiral intermediate.
References
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-
Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity. Retrieved February 15, 2026, from [Link]
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OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved February 15, 2026, from [Link]
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Wikipedia. (n.d.). Chiral analysis. Retrieved February 15, 2026, from [Link]
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Bruker. (n.d.). Vibrational circular dichroism (VCD). Retrieved February 15, 2026, from [Link]
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PubMed. (n.d.). NMR Spectroscopic Detection of Chirality and Enantiopurity in Referenced Systems Without Formation of Diastereomers. Retrieved February 15, 2026, from [Link]
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LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved February 15, 2026, from [Link]
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Journal of Chromatography A. (n.d.). A generic screening and optimization strategy for chiral separations by supercritical fluid chromatography. Retrieved February 15, 2026, from [Link]
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PubMed. (n.d.). Vibrational circular dichroism spectroscopy of chiral molecules. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy of Chiral Molecules. Retrieved February 15, 2026, from [Link]
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Bruker. (n.d.). Quantitative NMR for the Determination of Enantiomeric Purity. Retrieved February 15, 2026, from [Link]
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PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved February 15, 2026, from [Link]
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PubMed. (2005, September 23). Screening approach for chiral separation of pharmaceuticals. Part III. Supercritical fluid chromatography for analysis and purification in drug discovery. Retrieved February 15, 2026, from [Link]
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ResearchGate. (n.d.). Vibrational Circular Dichroism Spectroscopy: A New Tool for the Stereochemical Characterization of Chiral Molecules. Retrieved February 15, 2026, from [Link]
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PubMed Central. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved February 15, 2026, from [Link]
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Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved February 15, 2026, from [Link]
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Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved February 15, 2026, from [Link]
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ResearchGate. (2011, July). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved February 15, 2026, from [Link]
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Scilit. (2011, June 30). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Retrieved February 15, 2026, from [Link]
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UCO. (n.d.). Vibrational Circular Dichroism study of chiral food additives. Retrieved February 15, 2026, from [Link]
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Wiley Online Library. (n.d.). Organocatalytic regio- and enantioselective formal [4+2]- annulation of chiral nitrogen-containing dipoles. Retrieved February 15, 2026, from [Link]
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MDPI. (n.d.). Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. Retrieved February 15, 2026, from [Link]
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MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved February 15, 2026, from [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling (3R)-1,3-dimethylpiperidin-4-one
For researchers, scientists, and drug development professionals, the safe handling of chemical intermediates is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (3R)-1,3-dimethylpiperidin-4-one, a key building block in pharmaceutical synthesis.[1][2] While specific toxicological data for this compound is not extensively documented, its structural similarity to piperidine and ketone derivatives necessitates a cautious approach, assuming a comparable hazard profile. Piperidine and its derivatives are known to be flammable, corrosive, and toxic, capable of causing severe skin burns, eye damage, and respiratory irritation.[3][4][5]
This document will detail the necessary personal protective equipment (PPE), outlining not just what to wear, but why each piece is critical. We will also provide step-by-step operational and disposal plans to ensure a comprehensive safety protocol.
Hazard Analysis: Understanding the Risks
(3R)-1,3-dimethylpiperidin-4-one is a heterocyclic compound containing both a piperidine ring and a ketone functional group.[6] This chemical structure informs our risk assessment:
-
Piperidine Moiety: Piperidine is a well-characterized cyclic amine that is corrosive and can cause severe skin burns and eye damage.[4][7] It is also readily absorbed through the skin and can be toxic if inhaled or ingested.[3][8]
-
Ketone Group: Ketones can be flammable and may cause irritation to the skin, eyes, and respiratory tract.
-
Physical Form: Depending on the supplier, this compound may be a solid or a liquid at room temperature, which will influence the specific handling procedures.[2][5]
Given these structural alerts, we must assume that (3R)-1,3-dimethylpiperidin-4-one is a hazardous substance requiring stringent safety precautions.
Core Personal Protective Equipment (PPE) Requirements
A thorough hazard assessment dictates that the following PPE is mandatory when handling (3R)-1,3-dimethylpiperidin-4-one in a laboratory setting.[9][10]
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. [11] They form a seal around the eyes to protect against splashes of corrosive liquids.[10] For procedures with a higher risk of splashing, such as when handling larger quantities or during vigorous mixing, a face shield should be worn in addition to goggles. [9] |
| Hand Protection | Double-gloving with nitrile gloves is recommended. [9] Nitrile provides good resistance to a range of chemicals. The outer glove should be removed immediately upon any suspected contamination. For prolonged or immersive contact, heavier-duty gloves, such as butyl rubber or neoprene, should be considered. Always inspect gloves for tears or holes before use.[12][13] |
| Body Protection | A flame-resistant lab coat is essential due to the potential flammability of piperidine derivatives.[12][14] For tasks with a significant splash risk, a chemically resistant apron or smock worn over the lab coat provides an additional layer of protection.[13] |
| Respiratory Protection | All handling of (3R)-1,3-dimethylpiperidin-4-one should be conducted within a certified chemical fume hood to minimize inhalation exposure. If there is a risk of generating aerosols or dusts outside of a fume hood, or in the event of a spill, a respirator with an organic vapor cartridge may be necessary.[15] A proper fit test and training are required before using a respirator. |
| Footwear | Closed-toe shoes made of a non-porous material are mandatory to protect against spills.[11][14] |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure and ensure safe handling of (3R)-1,3-dimethylpiperidin-4-one from receipt to disposal.
Caption: Disposal plan for (3R)-1,3-dimethylpiperidin-4-one and associated waste.
-
Solid Waste: All disposable items that have come into contact with (3R)-1,3-dimethylpiperidin-4-one, such as gloves, paper towels, and weigh boats, should be placed in a clearly labeled, sealed plastic bag. This bag should then be placed in a designated hazardous waste container.
-
Liquid Waste: Unused (3R)-1,3-dimethylpiperidin-4-one and any contaminated solvents should be collected in a dedicated, labeled hazardous waste container. Do not mix with incompatible waste streams. [15]* Empty Containers: "Empty" containers of (3R)-1,3-dimethylpiperidin-4-one may still contain residual chemical and should be treated as hazardous waste. [8]They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.
-
Spills: In the event of a spill, evacuate the area and alert your supervisor and institutional safety personnel. Small spills within a fume hood can be absorbed with an inert material (e.g., vermiculite or sand), which is then collected as solid hazardous waste. [16] By adhering to these rigorous PPE and handling protocols, researchers can safely work with (3R)-1,3-dimethylpiperidin-4-one, mitigating the inherent risks associated with its chemical class and ensuring a secure laboratory environment.
References
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Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]
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Penta Manufacturing Company. (2023, March 16). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Environmental Health Safety and Laboratory Operations, The University of Texas at San Antonio. (n.d.). Standard Personal Protective Equipment. Retrieved from [Link]
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Penta Manufacturing Company. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
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The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
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Chemos GmbH & Co.KG. (2019, June 24). Safety Data Sheet: Piperidine. Retrieved from [Link]
- Google Patents. (2005). US20050176752A1 - Process for the preparation of piperidine derivatives.
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Division of Research Safety, University of Illinois. (2026, January 28). Personal Protective Equipment. Retrieved from [Link]
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Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dimethyl-2-phenylpiperidin-4-one. Retrieved from [Link]
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MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, October 15). 3,3-Dimethyl-1-(4-methylbenzene-1-sulfonyl)piperidin-4-one - Hazard. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Piperidine, 1,3-dimethyl- (CAS 695-35-2). Retrieved from [Link]
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